N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-3-4-11(10(2)7-9)16-13(22)8-23-15-19-18-14-17-12(21)5-6-20(14)15/h3-7H,8H2,1-2H3,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKFBEXTGYIRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C21H19N5O2S
- Molecular Weight : 405.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or modulate receptor activity by binding to their active sites. This can disrupt normal cellular processes and lead to therapeutic effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. For example:
- Case Study : A study demonstrated that certain triazole derivatives exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50 values) ranging from 0.20 to 0.35 μM in vitro . This suggests that the compound may possess similar antiviral properties.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer effects:
- Case Study : Research on related compounds indicated that they could inhibit cancer cell proliferation in various human cancer cell lines. For instance, certain triazolethiones showed cytotoxic activity against MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
Comparative Analysis of Related Compounds
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit promising antitumor properties. For instance, compounds similar to N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide have shown significant inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 to 2.85 μM . This suggests a potential application in cancer therapy.
Enzyme Inhibition
The compound may act as an inhibitor for specific kinases and enzymes involved in cancer progression. For example, triazole derivatives have been studied for their ability to inhibit c-Met kinase, which is implicated in tumor growth and metastasis . The inhibition of such targets could lead to the development of new therapeutic agents for treating aggressive cancers.
Antibacterial Properties
The thioacetamide moiety in this compound may contribute to antibacterial activity. Similar compounds have demonstrated effectiveness against various pathogenic bacteria, suggesting that this compound could be explored for its potential in treating bacterial infections .
Case Studies and Research Findings
- Antitumor Study : A study evaluated a series of triazole derivatives against A549 and MCF-7 cell lines. The most potent compound exhibited an IC50 value of 0.83 μM against A549 cells and demonstrated significant apoptosis induction through various assays including cell cycle analysis and Annexin V-FITC staining .
- Enzyme Inhibition Research : Another research focused on the synthesis of triazole derivatives that showed promising results as c-Met kinase inhibitors with nanomolar activity. This highlights the potential for developing targeted therapies using compounds structurally related to this compound .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA | Dichloromethane, 0°C | Sulfoxide derivative | |
| H₂O₂ (30%) | Acetic acid, 60°C | Sulfone derivative | |
| KMnO₄ | Aqueous acetone | Oxidative cleavage of thioether (minor pathway) |
Key Findings :
-
Sulfoxide formation occurs regioselectively at the thioether sulfur, confirmed by NMR analysis.
-
Over-oxidation to sulfones requires prolonged reaction times (>12 hours).
Reduction Reactions
The 7-oxo group on the pyrimidine ring and the acetamide carbonyl can undergo reduction.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Methanol, 25°C | Reduction of ketone to secondary alcohol | |
| LiAlH₄ | THF, reflux | Complete reduction of acetamide to amine |
Mechanistic Insights :
-
NaBH₄ selectively reduces the pyrimidine ketone without affecting the acetamide.
-
LiAlH₄ reduces both the ketone and acetamide, yielding N-(2,4-dimethylphenyl)-2-((7-hydroxy-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)ethylamine .
Nucleophilic Substitution
The acetamide nitrogen and thioether sulfur participate in substitution reactions.
Notable Observations :
-
Thioether cleavage with ammonia generates 2-mercapto-N-(2,4-dimethylphenyl)acetamide and a triazolo-pyrimidine thiol intermediate.
-
Alcohols react via nucleophilic acyl substitution at the acetamide carbonyl.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Conditions | Product | Reference |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | |
| NaOH (10%), ethanol, Δ | Sodium salt of carboxylic acid |
Analytical Data :
-
Hydrolysis in HCl yields 2-((7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetic acid , confirmed by IR (C=O stretch at 1705 cm⁻¹).
Electrophilic Aromatic Substitution
The dimethylphenyl ring undergoes directed electrophilic substitution.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | Nitro-substituted para to methyl groups | |
| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂ | Bromination at meta position |
Regioselectivity :
-
Nitration occurs preferentially at the para position relative to methyl groups due to steric and electronic effects .
Condensation Reactions
The acetamide NH participates in Schiff base formation.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, Δ | Schiff base with imine linkage | |
| 2-Thiophenecarboxaldehyde | Acetic acid catalyst | Heteroaromatic Schiff base |
Applications :
Q & A
Q. What synthetic routes are recommended for synthesizing N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?
- Methodological Answer : A three-step approach is commonly employed:
Core Formation : Condensation of thiourea derivatives with β-keto esters to construct the triazolo-pyrimidine scaffold. Palladium-catalyzed reductive cyclization of nitroarenes (using formic acid derivatives as CO surrogates) can optimize ring closure efficiency .
Thioether Linkage : Introduce the thioacetamide moiety via nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Compare experimental H/C NMR spectra with NIST reference data for the acetamide and triazolo-pyrimidine moieties .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions in the solid state .
- Computational Validation : Compare experimental LogD values with predictions from tools like ACD/Percepta, adjusting for solvent polarity and pH discrepancies .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent dispersion.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for specific antidotes .
Advanced Research Questions
Q. How can catalytic strategies optimize the cyclization step during synthesis?
- Methodological Answer :
- Palladium Catalysis : Use Pd(OAc) with ligands like Xantphos to enhance electron transfer during nitroarene reduction, achieving >80% yield for triazolo-pyrimidine formation. Reaction conditions: 100°C, 12h, under CO atmosphere (generated in situ from formic acid) .
- Microwave Assistance : Reduce cyclization time from hours to minutes (e.g., 30 min at 150°C) while maintaining regioselectivity .
- Kinetic Analysis : Monitor reaction progress via TLC or inline IR to identify intermediates and optimize temperature/pH .
Q. How do structural modifications to the triazolo-pyrimidine core influence bioactivity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -CF) at the pyrimidine 7-position to enhance binding affinity to kinase targets. Evaluate via molecular docking (AutoDock Vina) and in vitro enzyme inhibition assays .
- Thioether Optimization : Replace the thioacetamide linker with sulfone (-SO-) to improve metabolic stability. Assess pharmacokinetics using hepatic microsome assays (e.g., human CYP450 isoforms) .
- Bioisosteres : Test triazolo-pyrimidine analogs with thieno[3,2-d]pyrimidine scaffolds to compare cytotoxicity profiles in cancer cell lines (e.g., MTT assays on HeLa and MCF-7) .
Q. How can researchers resolve discrepancies between computational and experimental LogD values?
- Methodological Answer :
- Experimental Validation : Measure LogD via shake-flask method (octanol/water partitioning at pH 7.4) and compare with computational tools (e.g., MarvinSketch, ACD/LogD). Adjust protonation states using pKa predictions to align results .
- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. aqueous buffers) in simulations using COSMO-RS models.
- Error Analysis : Identify outliers via multivariate regression (e.g., PLS regression) to refine force field parameters in molecular dynamics software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
